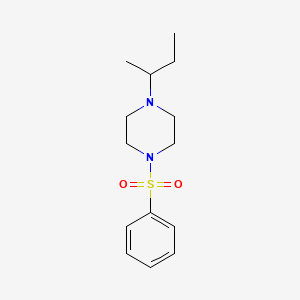
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a methylcyclohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 2-methylcyclohexylamine as the primary starting materials.
Nucleophilic Substitution Reaction: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-bromobenzyl)piperazine.
Alkylation: The resulting 1-(3-bromobenzyl)piperazine is then alkylated with 2-methylcyclohexylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Corresponding substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
1-(3-Chlorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Methylbenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
Propriétés
Formule moléculaire |
C18H27BrN2 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27BrN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h4,6-7,13,15,18H,2-3,5,8-12,14H2,1H3 |
Clé InChI |
BMOAYKAROHLNIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1N2CCN(CC2)CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![(3-Chlorophenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883883.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)

![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
